1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde
Description
1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde is an imidazole derivative characterized by an ethyl group at the N1 position, a methyl group at the C5 position, and a carbaldehyde functional group at the C2 position of the imidazole ring (Figure 1). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and coordination complexes.
Properties
IUPAC Name |
1-ethyl-5-methylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-9-6(2)4-8-7(9)5-10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJQMXMAUUUSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246640 | |
| Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624746-78-7 | |
| Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624746-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-5-methyl-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde generally follows a two-step approach:
- Step 1: Alkylation of the imidazole ring to introduce the ethyl and methyl substituents at the N-1 and C-5 positions, respectively.
- Step 2: Formylation at the 2-position of the imidazole ring to install the aldehyde functional group.
This approach ensures regioselective substitution and high purity of the final aldehyde product.
Alkylation of Imidazole Precursors
Starting from 4-methyl-1H-imidazole-5-carbaldehyde or related imidazole derivatives, the N-1 position is alkylated with ethyl groups using alkyl halides such as ethyl iodide or ethyl bromide in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). This reaction is typically carried out at room temperature over several hours to ensure complete alkylation.
- Example procedure:
- Dissolve 4-methyl-5-imidazole carbaldehyde in dry THF.
- Add NaH (60% dispersion) slowly under inert atmosphere at room temperature.
- After 30 minutes, add ethyl iodide dropwise and stir for 20 hours.
- Workup involves extraction with chloroform, washing, drying, and purification by column chromatography.
- Yield: Approximately 59% of the N-ethylated product as a yellow oily solid.
Formylation of the Imidazole Ring
The formyl group at the 2-position is introduced via electrophilic substitution using formylating agents. The most common and effective method is the Vilsmeier-Haack reaction , which involves the reaction of the alkylated imidazole with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
- Typical conditions:
- Prepare Vilsmeier reagent by mixing POCl3 and DMF under cooling.
- Add the alkylated imidazole to the reagent at low temperature (around -5°C to 0°C).
- Stir the mixture for several hours, gradually warming to room temperature or slightly elevated temperatures (up to 20°C).
- Quench the reaction with aqueous ammonium chloride solution.
- Extract the product with an organic solvent such as methylene chloride.
- Purify by washing, drying, and recrystallization or chromatography.
This method provides high regioselectivity for the 2-position and good yields of the aldehyde.
Alternative Synthetic Routes
While the Vilsmeier-Haack formylation is the most common, other methods have been reported for related imidazole derivatives:
Grignard reagent approach:
Preparation of imidazole Grignard derivatives followed by reaction with DMF to introduce the formyl group. This method requires careful control of reaction temperature and inert atmosphere to avoid side reactions.Catalytic hydrogenation and bromination steps:
In some complex synthetic routes for related imidazole compounds, intermediates are brominated and then subjected to catalytic hydrogenation to introduce ethyl groups before formylation.
Summary Table of Preparation Methods
Research Findings and Notes
- The Vilsmeier-Haack reaction remains the most efficient and widely used method for introducing the aldehyde group at the 2-position of imidazole rings substituted at N-1 and C-5 positions.
- Alkylation with ethyl iodide under basic conditions is straightforward and provides good yields without significant side reactions.
- Purification typically involves extraction, washing with brine or saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and chromatographic techniques.
- Reaction monitoring is commonly done by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as ^1H NMR and FT-IR.
- Industrial scale synthesis optimizes these conditions for yield and purity, often employing continuous flow or batch reactors with controlled temperature and inert atmosphere.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 1-Ethyl-5-methyl-1H-imidazole-2-carboxylic acid.
Reduction: 1-Ethyl-5-methyl-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde largely depends on its application:
Coordination Chemistry: It acts as a ligand, coordinating with metal ions to form stable complexes.
Biological Activity: In medicinal chemistry, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Position and Structural Analogues
The structural and functional diversity of imidazole-2-carbaldehydes arises from variations in substituent groups and their positions. Key analogs include:
Table 1: Structural Comparison of Imidazole-2-carbaldehyde Derivatives
Key Observations:
- Substituent Position : The position of the methyl group significantly impacts properties. For example, 1-Methyl-1H-imidazole-5-carbaldehyde (aldehyde at C5) has a lower melting point (53–54°C) compared to 4-Methyl-1H-imidazole-5-carbaldehyde (165–166°C), highlighting the role of steric and electronic effects .
- Electronic Effects : The trifluoromethyl group in 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde introduces strong electron-withdrawing properties, lowering the predicted pKa to 1.47, which enhances acidity compared to alkyl-substituted analogs .
Key Observations:
- Trifluoromethyl-substituted analogs require specialized reagents (e.g., CF₃ donors), reflecting the challenges in introducing fluorinated groups .
Table 3: Physicochemical Data
Key Observations:
- The absence of data for 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde underscores the need for further experimental characterization.
- Higher melting points in 4-Methyl-1H-imidazole-5-carbaldehyde suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to N1-substituted analogs .
Biological Activity
1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique imidazole structure, serves as a versatile building block in organic synthesis and medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including antimicrobial and anticancer properties.
The molecular formula of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is , with a molecular weight of approximately 138.17 g/mol. The compound features an imidazole ring, which is known for its biological significance.
The biological activity of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde largely depends on its derivatives and their interactions with biological targets. The compound can function as a ligand, coordinating with metal ions or interacting with specific enzymes and receptors, thereby modulating their activity. This mechanism is crucial in the development of therapeutic agents.
Antimicrobial Activity
Research has indicated that derivatives of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde exhibit antimicrobial properties. For instance, studies have shown that certain synthesized derivatives display significant inhibition against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Microbial Target | Zone of Inhibition (mm) |
|---|---|---|
| 1-(5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl-N-ethylpyrrolidine-2-carboxamide | MSSA | 15 |
| 1-(5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl-N-ethylpyrrolidine-2-carboxamide | MRSA | 10 |
| 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde | E. coli | 12 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that certain analogs can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase activity and causing morphological changes indicative of programmed cell death .
Table 2: Anticancer Activity Assessment
| Compound Name | Cancer Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| Curcumin Analog Derived from Imidazole | MDA-MB-231 | 10 | Yes |
| 4-Bromo derivative | HepG2 (liver cancer) | 15 | Yes |
Case Studies
Several case studies highlight the biological activity of compounds derived from or related to 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde:
- Antimicrobial Study : A study published in the Tanzanian Journal of Science evaluated the antimicrobial properties of synthesized imidazole derivatives against clinical isolates. The results indicated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds showing promising results comparable to established antibiotics .
- Anticancer Evaluation : In a study published in ACS Omega, researchers synthesized several compounds based on the imidazole scaffold and tested them against various cancer cell lines. The findings suggested that these compounds could effectively inhibit cancer cell proliferation and induce apoptosis through caspase activation .
Q & A
Basic: What are the optimal synthetic routes for 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, and how can purity be validated?
Methodological Answer:
The synthesis typically involves cyclocondensation of ethylenediamine derivatives with carbonyl-containing precursors under controlled conditions. Key steps include:
- Reagent Selection : Use phosphoryl oxychloride (POCl₃) as a catalyst for imidazole ring formation, as demonstrated in analogous imidazole syntheses .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile at 80–100°C enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity.
- Validation : Confirm purity via HPLC (>95%) and structural integrity using -/-NMR (e.g., aldehyde proton at ~9.8 ppm) and FT-IR (C=O stretch ~1700 cm⁻¹) .
Advanced: How can crystallographic tools like SHELX or Mercury CSD resolve structural ambiguities in imidazole derivatives?
Methodological Answer:
- Structure Solution : Use SHELXS/SHELXD for phase determination from X-ray diffraction data. SHELXL refines hydrogen bonding and torsional angles, critical for confirming the aldehyde substituent’s orientation .
- Packing Analysis : Mercury CSD’s "Materials Module" identifies intermolecular interactions (e.g., π-π stacking between aromatic rings or C=O⋯H hydrogen bonds) that influence crystal stability .
- Validation : Compare experimental unit-cell parameters with Cambridge Structural Database (CSD) entries to detect anomalies (e.g., bond-length deviations >0.01 Å) .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies substituents (e.g., ethyl group triplet at ~1.2 ppm, methyl singlet at ~2.5 ppm). -NMR confirms the aldehyde carbon at ~190 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 152.18 g/mol; observed: 152.2 ± 0.1 g/mol) .
- Elemental Analysis : Carbon/nitrogen ratios should match theoretical values (e.g., C: 63.13%, H: 6.61%, N: 18.41%) .
Advanced: How should researchers address contradictions between computational docking and experimental binding data for imidazole-based inhibitors?
Methodological Answer:
- Docking Protocol Refinement : Use flexible ligand docking (e.g., AutoDock Vina) with protonation states adjusted to physiological pH. Validate force fields (e.g., AMBER vs. CHARMM) .
- Experimental Cross-Check : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. Discrepancies may arise from solvation effects or protein flexibility not modeled in silico .
- Structural Analysis : Overlay docking poses with X-ray co-crystal structures (if available) to identify steric clashes or misaligned hydrogen bonds .
Advanced: What strategies mitigate instability or toxicity during biological assays of imidazole derivatives?
Methodological Answer:
- Stability Optimization : Store solutions in anhydrous DMSO at –20°C to prevent aldehyde oxidation. Monitor degradation via LC-MS over 24–72 hours .
- Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to identify toxic substituents. For example, electron-withdrawing groups (e.g., –Cl) may enhance reactivity and toxicity .
- Structural Modification : Introduce steric hindrance (e.g., bulkier alkyl groups) or replace the aldehyde with a methyl ester to improve stability while retaining activity .
Advanced: How can researchers leverage synthetic byproducts or impurities to refine reaction mechanisms?
Methodological Answer:
- Byproduct Isolation : Use preparative TLC to isolate minor components (e.g., dimerized imidazoles or oxidized aldehydes). Characterize via -NMR and MS .
- Mechanistic Probes : Introduce isotopic labels (e.g., -labeled aldehyde) to track reaction pathways. For example, -NMR can reveal whether cyclization precedes or follows alkylation .
- Kinetic Studies : Monitor reaction progress via in situ FT-IR to identify rate-determining steps (e.g., imine formation vs. ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
